(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-5-9(12-13(7)2)10(15)14-4-3-8(11)6-14/h5,8H,3-4,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWNMEIZKKOKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, with CAS number 1701561-09-2, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
The molecular formula of the compound is and it has a molecular weight of 209.24 g/mol. The structural characteristics include a pyrrolidine ring and a pyrazole moiety, which contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological pathways. Notably, related pyrazole derivatives have shown activity as autophagy modulators and anticancer agents by inhibiting mTORC1 signaling pathways, which are crucial for cell growth and proliferation .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with structural similarities have demonstrated submicromolar antiproliferative activity in pancreatic cancer cell lines (MIA PaCa-2) and have been shown to disrupt autophagic flux during starvation conditions . These findings suggest that this compound may exhibit similar effects.
Neuroprotective Effects
Emerging research points towards the neuroprotective effects of pyrazole derivatives. Compounds that share structural features with this compound have been investigated for their ability to reduce neuronal apoptosis and promote neurogenesis in models of neurodegenerative diseases .
Data Table: Biological Activity Summary
| Biological Activity | Effect | Study Reference |
|---|---|---|
| Anticancer | Submicromolar antiproliferative | |
| Autophagy modulation | Disruption of mTORC1 signaling | |
| Neuroprotection | Reduced apoptosis in neurons |
Case Study 1: Anticancer Activity
In a study examining the effects of pyrazole derivatives on pancreatic cancer cells, it was found that certain compounds significantly inhibited cell proliferation and induced autophagy. The mechanism involved the modulation of mTORC1 activity, leading to increased levels of LC3-II, indicating enhanced autophagic flux .
Case Study 2: Neuroprotective Effects
A separate investigation into the neuroprotective properties of related pyrazole compounds revealed that they could mitigate oxidative stress-induced neuronal damage. This study utilized in vitro models to demonstrate that these compounds could enhance cell survival rates under stress conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
